molecular formula C12H16N2 B10851833 N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine

N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine

Cat. No.: B10851833
M. Wt: 188.27 g/mol
InChI Key: DGPGTYZUJIIMAU-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a butynyl chain, which is further substituted with ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction is catalyzed by palladium(II) chloride and copper(I) iodide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alkanes or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the alkyne moiety allows for interactions with various biological molecules, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-ethyl-N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-ethyl-N-methyl-4-pyridin-3-ylbut-3-yn-1-amine

InChI

InChI=1S/C12H16N2/c1-3-14(2)10-5-4-7-12-8-6-9-13-11-12/h6,8-9,11H,3,5,10H2,1-2H3

InChI Key

DGPGTYZUJIIMAU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC#CC1=CN=CC=C1

Origin of Product

United States

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